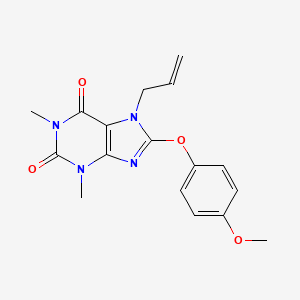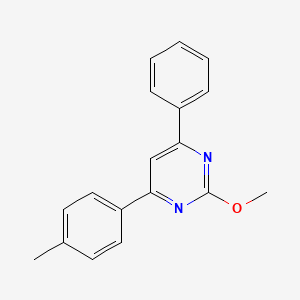![molecular formula C18H12N2S2 B5779314 5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile, also known as PTZTP, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. This compound has been shown to bind to proteins and nucleic acids, which may be responsible for its biological activities.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, this compound has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile has several advantages for lab experiments. It is a fluorescent probe, which makes it useful for detecting various biological molecules. This compound is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous environments. In addition, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on 5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile. One area of interest is the development of new synthetic methods for this compound that improve its solubility in water. Another area of interest is the investigation of this compound's effects in vivo, which could provide valuable insights into its potential use as a therapeutic agent. In addition, this compound could be further developed as a fluorescent probe for detecting other biological molecules, such as lipids and carbohydrates.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and wide range of biological activities. It has been extensively studied for its potential use in investigating various biological processes, including inflammation, oxidative stress, and cancer. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on this compound could provide valuable insights into its potential use as a therapeutic agent and as a tool for investigating biological processes.
Méthodes De Synthèse
5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-aminothiophenol and 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with potassium thiocyanate to form 2-(2-thiocyanatoacetyl)thiophene. The final step involves the reaction of 2-(2-thiocyanatoacetyl)thiophene with 2-cyano-3,3-dimethylacrylonitrile to form this compound.
Applications De Recherche Scientifique
5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe to detect various biological molecules, such as proteins and nucleic acids.
Propriétés
IUPAC Name |
(2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c19-12-15(9-4-8-14-6-2-1-3-7-14)18-20-16(13-22-18)17-10-5-11-21-17/h1-11,13H/b8-4+,15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVBYNGSRAECDE-ZYENNSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

